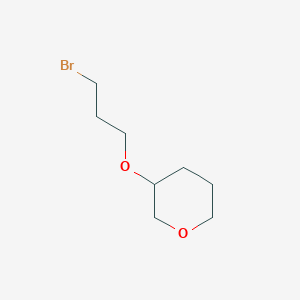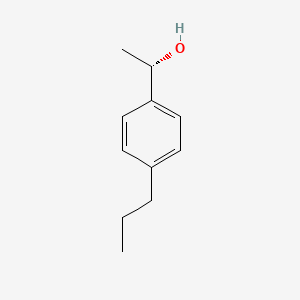
(1S)-1-(4-propylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-propylphenyl)ethanol: is an organic compound that belongs to the class of secondary alcohols It is characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with a propyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1S)-1-(4-propylphenyl)ethanol involves the Grignard reaction. This process typically starts with the reaction of 4-propylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with acetaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 4-propylacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, where the choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S)-1-(4-propylphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone, 4-propylacetophenone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 4-propylacetophenone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1S)-1-(4-propylphenyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme activity and metabolic pathways involving secondary alcohols.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral intermediates.
Industry:
Fragrance and Flavor Industry: The compound’s aromatic properties make it useful in the formulation of fragrances and flavors.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (1S)-1-(4-propylphenyl)ethanol depends on its specific application. In biochemical contexts, it may interact with enzymes that catalyze the oxidation or reduction of secondary alcohols. The compound’s chiral nature allows it to participate in stereospecific reactions, influencing the outcome of enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(4-propylphenyl)ethanol: The enantiomer of (1S)-1-(4-propylphenyl)ethanol, differing in the spatial arrangement of atoms.
4-propylbenzyl alcohol: A structurally similar compound with a hydroxyl group attached to the benzyl position instead of the secondary carbon.
4-propylacetophenone: The oxidized form of this compound.
Uniqueness:
Chirality: The (1S) configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Group Position: The position of the hydroxyl group on the secondary carbon adjacent to the phenyl ring distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(1S)-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
AWOFDBUEQBAWBO-VIFPVBQESA-N |
Isomerische SMILES |
CCCC1=CC=C(C=C1)[C@H](C)O |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


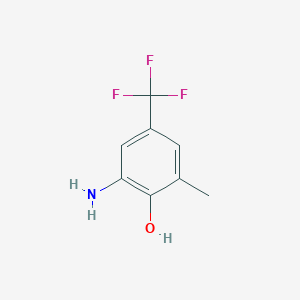
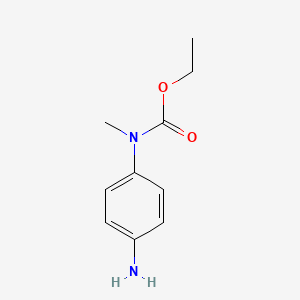

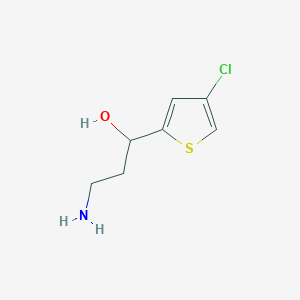
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
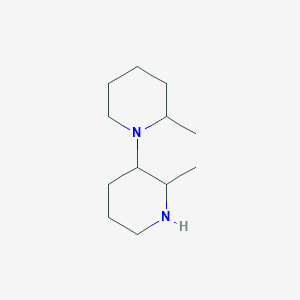


![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
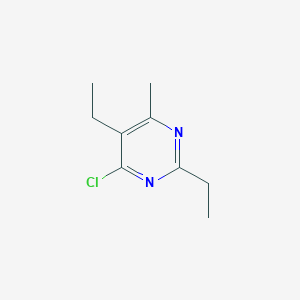
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)


